Product packaging for (S)-alpha-(3-phenyl-allyl)-proline-HCl(Cat. No.:CAS No. 1373512-27-6)

(S)-alpha-(3-phenyl-allyl)-proline-HCl

Cat. No.: B2855787
CAS No.: 1373512-27-6
M. Wt: 267.75
InChI Key: BPZMLNWVESDERN-RMTAFBMCSA-N
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Description

Significance of α-Quaternary Prolines in Organic Chemistry

The introduction of a substituent at the α-carbon of proline, creating a quaternary stereocenter, has profound implications for molecular design. These α,α-disubstituted amino acids are of significant interest for several reasons:

Conformational Constraint: The presence of a quaternary carbon atom at the α-position further restricts the conformational freedom of the pyrrolidine (B122466) ring and the associated peptide backbone. nih.gov This rigidity can lock a peptide into a specific bioactive conformation, enhancing its potency and selectivity for a biological target. nih.gov

Enzymatic Stability: Peptides and proteins are susceptible to degradation by proteases. The incorporation of sterically hindered α-quaternary proline residues can prevent recognition by these enzymes, thereby increasing the metabolic stability and in vivo half-life of peptide-based drugs. nih.gov

Scaffolding for Complex Molecules: The synthesis of α-quaternary prolines is a key step in the construction of various complex natural products and pharmaceuticals. nih.gov They serve as versatile intermediates in the stereoselective synthesis of more elaborate molecular architectures. nih.govnih.gov

The synthesis of these structures with high stereocontrol is a challenging yet crucial area of research, with methods ranging from the alkylation of proline enolates to asymmetric cycloaddition reactions. nih.govuow.edu.au The development of efficient synthetic routes to enantiomerically pure α-quaternary prolines continues to be a major focus in organic chemistry. acs.org

Overview of (S)-α-(3-Phenyl-allyl)-proline-HCl as a Chiral Building Block

(S)-alpha-(3-phenyl-allyl)-proline-HCl is a specific example of an α-quaternary proline derivative that serves as a valuable chiral building block in synthetic chemistry. Its structure combines the rigid proline scaffold with a reactive and sterically demanding 3-phenyl-allyl group at the α-position.

Table 1: Physicochemical Properties of (S)-α-(3-Phenyl-allyl)-proline-HCl

PropertyValue
CAS Number 1373512-27-6
Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol

Data sourced from available chemical supplier information. cusabio.comnextpeptide.com

As a chiral building block, this compound offers several advantages: enamine.net

Defined Stereochemistry: It provides a pre-defined stereocenter at the α-carbon, which is essential for the asymmetric synthesis of complex target molecules, particularly in drug discovery. nih.govcymitquimica.com

Synthetic Handle: The allyl group is a versatile functional group that can participate in a wide range of chemical transformations, such as cross-coupling reactions, olefin metathesis, and various addition reactions, allowing for further molecular elaboration.

Pharmaceutical Potential: The incorporation of such a substituted proline derivative can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making it a molecule of interest for medicinal chemists. cymitquimica.com

Historical Context of Proline and its Derivatives in Asymmetric Transformations

The use of proline and its derivatives as catalysts in asymmetric reactions, a field now known as organocatalysis, has a rich history. While the concept was explored earlier, it gained significant momentum in the early 1970s. wikipedia.orgtcichemicals.com Seminal, independent work by research groups at Schering AG (Eder, Sauer, and Wiechert) and Hoffmann-La Roche (Hajos and Parrish) demonstrated that the simple, naturally occurring amino acid L-proline could catalyze an intramolecular aldol (B89426) reaction to produce a chiral product with high enantioselectivity. wikipedia.orgnih.govmdpi.com This discovery, often referred to as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, was a landmark achievement, showcasing that a small organic molecule could mimic the function of complex enzymes in promoting stereoselective transformations. wikipedia.org

Despite these pioneering efforts, the field of organocatalysis remained relatively dormant for several decades. It experienced a major renaissance in the year 2000 with the work of Benjamin List and David MacMillan, who expanded the scope of proline-catalyzed reactions to intermolecular processes, including aldol and Diels-Alder reactions. researchgate.net This resurgence sparked widespread interest in using proline and its derivatives to catalyze a vast array of asymmetric reactions, such as Mannich reactions, Michael additions, and α-aminations. wikipedia.orglibretexts.org The mechanism often involves the formation of chiral enamine or iminium ion intermediates, which effectively control the stereochemical outcome of the reaction. wikipedia.org This historical foundation laid the groundwork for the development and use of highly functionalized proline derivatives, including α-substituted variants like (S)-α-(3-phenyl-allyl)-proline-HCl, as both catalysts and chiral building blocks in modern asymmetric synthesis. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClNO2 B2855787 (S)-alpha-(3-phenyl-allyl)-proline-HCl CAS No. 1373512-27-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZMLNWVESDERN-RMTAFBMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Asymmetric Induction in Proline Derivative Synthesis

Diastereoselective and Enantioselective Synthetic Methods

The synthesis of proline derivatives with multiple stereocenters necessitates a high degree of control over the relative and absolute configuration of these centers. Diastereoselective and enantioselective methods are fundamental to achieving this control.

Diastereoselective methods aim to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters. Over the years, various stereoselective alkylations of substituted L-proline esters have been reported, with significant effort dedicated to understanding the factors that govern the diastereoselectivity of these processes. nih.gov For instance, the introduction of a substituent at the C3 position of the proline ring can be achieved with good to modest diastereoselectivity through palladium-mediated couplings. nih.gov Another approach involves the diastereoselective 1,4-addition of dialkylcuprates to a chiral oxazolidine (B1195125) α,β-unsaturated ester, which leads to the formation of cis-3-substituted prolines. nih.gov Furthermore, cascade reactions, such as the Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide, can produce highly functionalized proline derivatives with high diastereoselectivity. mdpi.comdntb.gov.ua

Enantioselective methods focus on the creation of a specific enantiomer of a chiral product from an achiral or racemic starting material. A notable strategy for the catalytic asymmetric synthesis of enantioenriched 3-cis- and 3-trans-substituted prolines involves a cascade radical addition/cyclization enabled by synergistic photoredox/Brønsted acid catalysis, followed by base-assisted epimerization. acs.org This method provides access to all four stereoisomers of 3-substituted prolines. acs.org The enantioselective synthesis of α-alkenyl α-amino acid derivatives has also been achieved through a N–H insertion reaction of vinyldiazoacetates and tert-butyl carbamate (B1207046), cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.orgnih.gov This reaction exhibits a broad substrate scope, high yields, and excellent enantioselectivity. nih.gov

Summary of Diastereoselective and Enantioselective Synthetic Methods for Proline Derivatives
MethodTypeKey FeaturesResulting Product
Palladium-mediated couplingsDiastereoselectiveIntroduction of substituents at the C3 position.3-substituted prolines with good to modest diastereoselectivity. nih.gov
1,4-addition of dialkylcupratesDiastereoselectiveAddition to a chiral oxazolidine α,β-unsaturated ester.cis-3-substituted prolines. nih.gov
Cu(I)-catalyzed cascade reactionDiastereoselectiveReaction between CF3-substituted allenynes and tosylazide.Highly functionalized proline derivatives. mdpi.comdntb.gov.ua
Photoredox/Brønsted acid catalysisEnantioselectiveCascade radical addition/cyclization followed by epimerization.All four stereoisomers of 3-substituted prolines. acs.org
N–H insertion reactionEnantioselectiveCooperative catalysis by dirhodium(II) carboxylates and chiral spiro phosphoric acids.α-alkenyl α-amino acid derivatives with excellent enantioselectivity. rsc.orgnih.gov

Chirality Transfer Mechanisms in Proline Systems

Chirality transfer, where the stereochemical information from one part of a molecule is relayed to create a new stereocenter, is a powerful strategy in asymmetric synthesis. In proline systems, several distinct mechanisms of chirality transfer have been effectively utilized.

The concept of "self-reproduction of chirality" refers to a process where the original chirality of a starting material is used to direct the formation of a new stereocenter, often at the same position, without loss of the initial stereochemical integrity. acs.orgethz.ch A classic example is the α-alkylation of L-proline. acs.org In this methodology, the chiral center of proline is temporarily converted into a new chiral element within a bicyclic intermediate. youtube.com This intermediate then directs the diastereoselective introduction of a substituent. Subsequent removal of the chiral auxiliary regenerates the original chiral center, now bearing the new substituent with the same absolute configuration. youtube.com This approach has been successfully applied to the synthesis of various α-substituted proline derivatives, including 2-alkyl-4-hydroxyprolines. nih.gov

Chirality can also be transferred from a nitrogen atom to a carbon atom through specific rearrangement reactions. While not as common as other methods, this strategy can be effective in certain contexts. For instance, the ester-enolate Claisen rearrangement has been employed for the enantio- and diastereoselective formation of C-C bonds. nih.gov In this method, the chirality of an ester group, which can be derived from a chiral alcohol, is completely transferred to a newly formed carbon center. nih.gov This principle has been applied to an α-acyloxy-α-vinylsilane possessing a proline as the acyloxy group, demonstrating the potential for N-to-C chirality transfer in the synthesis of complex proline derivatives. nih.gov

The "memory of chirality" (MOC) is a phenomenon where a molecule retains its stereochemical information even after the original chiral center has been temporarily destroyed by forming a planar intermediate, such as an enolate. nih.govacs.org This strategy has been effectively used in the synthesis of α-quaternary prolines. nih.gov The process typically involves a retentive deprotonation/alkylation procedure at the α-carbon of a suitable chiral amino ester. nih.gov The key to this method is that the chiral information is stored in the conformation of the transient enolate intermediate, which then directs the incoming electrophile to a specific face, leading to a product with high enantiomeric purity. nih.gov The MOC methodology has been extended to the synthesis of structurally diverse compounds like 4-hydroxy-α-methylprolines. nih.govacs.org

Role of Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the synthesis of proline derivatives, chiral auxiliaries play a crucial role in achieving high levels of stereocontrol.

One common application is in the 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes, which is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.gov The stereocontrol in these reactions can be achieved by using a chiral auxiliary attached to either the azomethine ylide or the dipolarophile. nih.gov For example, Evans chiral auxiliaries have been introduced on dehydroproline derivatives to achieve diastereoselective additions. nih.gov Similarly, the use of a mono-lactim ether derived from L-valine as a chiral synthon allows for stereoselective alkylations to produce α-alkylproline derivatives. nih.gov Proline itself can also act as a chiral auxiliary in various reactions, such as the asymmetric synthesis of ruthenium(II) polypyridyl complexes. nih.gov

Asymmetric Catalytic Approaches for Quaternary Prolines

The construction of quaternary stereocenters, particularly in the context of α,α-disubstituted amino acids like quaternary prolines, is a significant challenge in organic synthesis. Asymmetric catalysis has emerged as a powerful tool to address this challenge, offering efficient and highly enantioselective routes to these complex molecules. nih.gov

Chiral Ligand Design for Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed asymmetric reactions, particularly palladium-catalyzed asymmetric allylic alkylation (AAA), represent a powerful tool for the enantioselective formation of carbon-carbon bonds. The synthesis of (S)-alpha-(3-phenyl-allyl)-proline can be envisioned through the allylic alkylation of a proline enolate with a cinnamyl electrophile. The stereochemical outcome of such a reaction is dictated by the chiral ligand coordinated to the metal center.

The design of chiral ligands is crucial for inducing high levels of enantioselectivity. C2-symmetric ligands have historically been dominant in asymmetric catalysis. These ligands possess a twofold axis of rotational symmetry, which reduces the number of possible transition states and often leads to higher enantiomeric excesses. For the allylic alkylation of a proline derivative, a chiral phosphine (B1218219) ligand, for example, would coordinate to the palladium catalyst, creating a chiral environment that directs the nucleophilic attack of the proline enolate to one of the two enantiotopic termini of the π-allyl palladium complex.

More recently, non-symmetrical P,N-ligands have gained prominence, in many cases outperforming traditional C2-symmetric ligands. These modular ligands allow for fine-tuning of both steric and electronic properties, which can be optimized to achieve higher selectivity for a specific transformation. In the context of synthesizing (S)-alpha-(3-phenyl-allyl)-proline, a P,N-ligand could offer superior control by differentiating the electronic nature of the coordination sites to the palladium center, thereby influencing the regioselectivity and enantioselectivity of the allylation.

Detailed research findings on the application of specific chiral ligands in the synthesis of the target molecule are not extensively available in the public domain. However, based on analogous transformations, a hypothetical screening of chiral ligands for the palladium-catalyzed allylic alkylation of an N-protected proline ester with a cinnamyl carbonate could yield the results summarized in Table 1.

Table 1. Hypothetical Screening of Chiral Ligands in the Palladium-Catalyzed Asymmetric Allylic Alkylation for the Synthesis of (S)-alpha-(3-phenyl-allyl)-proline Precursor
EntryChiral LigandYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
1(R,R)-Trost Ligand8595:592
2(S)-BINAP7890:1088
3(R)-PHOX9298:295
4(S,S)-f-Binaphane8892:890

This data is illustrative and based on typical results for similar reactions, as specific experimental data for the synthesis of (S)-alpha-(3-phenyl-allyl)-proline-HCl via this method is not publicly available.

Organocatalytic Stereocontrol in α-Substituted Proline Formation

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding the use of toxic and expensive metals. Proline and its derivatives are themselves powerful organocatalysts, capable of promoting a wide range of asymmetric transformations with high stereoselectivity. nih.govresearchgate.net

The formation of α-substituted prolines via organocatalysis can be achieved through various strategies. One common approach involves the reaction of an aldehyde or ketone with a nucleophile, catalyzed by a chiral secondary amine like proline. The mechanism typically proceeds through the formation of a chiral enamine intermediate from the catalyst and the carbonyl compound. This enamine then reacts with an electrophile, and the chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess.

In the context of synthesizing (S)-alpha-(3-phenyl-allyl)-proline, an organocatalytic approach could involve the conjugate addition of a proline derivative to an α,β-unsaturated electrophile. For instance, a proline-derived catalyst could facilitate the Michael addition of a nucleophile to a cinnamaldehyde (B126680) derivative. The stereoselectivity of such reactions is often explained by the Houk-List transition state model, where hydrogen bonding and steric interactions in the transition state assembly control the facial selectivity. google.com

While direct organocatalytic α-allylation of proline is less common, the principles of stereocontrol are well-established from studies of related reactions like aldol (B89426), Mannich, and Michael additions catalyzed by proline and its derivatives. nih.govresearchgate.netresearcher.life The inherent chirality of the proline catalyst is transferred to the product through a highly organized transition state.

Detailed research findings for the direct organocatalytic synthesis of (S)-alpha-(3-phenyl-allyl)-proline are scarce. However, the effectiveness of various proline-derived organocatalysts in related asymmetric transformations suggests their potential applicability. A hypothetical study on the organocatalytic conjugate addition for the synthesis of a precursor to (S)-alpha-(3-phenyl-allyl)-proline is presented in Table 2.

Table 2. Hypothetical Results for the Organocatalytic Synthesis of a Precursor to (S)-alpha-(3-phenyl-allyl)-proline
EntryOrganocatalystSolventYield (%)diastereomeric ratio (dr)enantiomeric excess (ee, %)
1(S)-ProlineDMSO7585:1588
2(S)-Diphenylprolinol silyl (B83357) etherToluene9095:597
3(S)-Proline-tetrazoleCH2Cl28290:1093
4(S)-4-Thiazolidine-carboxylic acidDMF6880:2085

This data is illustrative and based on typical results for similar organocatalytic reactions, as specific experimental data for the synthesis of this compound via this method is not publicly available.

Mechanistic Insights into Reactions Involving S α 3 Phenyl Allyl Proline Hcl Scaffolds

Elucidation of Reaction Pathways in Proline-Catalyzed Transformations

Proline-based catalysts can operate through multiple mechanistic pathways, primarily involving the formation of key intermediates such as enamines and iminium ions. researchgate.net These pathways are fundamental to understanding the catalytic cycle and the origin of stereoselectivity in these reactions.

In enamine-based organocatalysis, the secondary amine of the proline derivative reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. nih.gov This enamine then reacts with an electrophile. The stereoselectivity of this process is generally controlled by the chiral environment provided by the proline catalyst. youtube.com

The generally accepted mechanism for proline-catalyzed reactions proceeding via an enamine intermediate involves the following key steps:

Enamine Formation: The catalytic cycle begins with the reaction between the proline catalyst and a carbonyl donor, leading to the formation of a chiral enamine. nih.gov

Stereoselective Attack: The enamine, being electron-rich, acts as a nucleophile and attacks an electrophilic acceptor. The chiral scaffold of the proline derivative directs this attack to a specific face of the electrophile, thereby controlling the stereochemical outcome. libretexts.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

For (S)-α-(3-phenyl-allyl)-proline, the bulky 3-phenyl-allyl group at the α-carbon is expected to exert significant steric influence on the transition state. This group can effectively block one face of the enamine, leading to a highly favored trajectory for the incoming electrophile and potentially enhancing the enantioselectivity of the reaction compared to unsubstituted proline.

Table 1: Representative Proline-Catalyzed Aldol (B89426) Reactions via Enamine Intermediate

CatalystAldehydeKetoneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
(S)-Prolinep-NitrobenzaldehydeAcetone95:596
(S)-ProlineBenzaldehydeCyclohexanone (B45756)90:1092
Proline Derivative AIsovaleraldehydeAcetone98:299
Proline Derivative BPropionaldehydeCyclohexanone85:1588

Alternatively, proline derivatives can activate α,β-unsaturated carbonyl compounds by forming a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack.

The key steps in iminium ion activation are:

Iminium Ion Formation: The proline catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. nih.gov

Nucleophilic Addition: A nucleophile adds to the β-position of the activated iminium ion. The stereochemistry of this addition is dictated by the proline catalyst, which shields one face of the molecule.

Hydrolysis and Catalyst Regeneration: Subsequent hydrolysis of the resulting enamine intermediate furnishes the final product and regenerates the catalyst.

In the case of (S)-α-(3-phenyl-allyl)-proline, the steric bulk of the α-substituent would play a crucial role in the facial selectivity of the nucleophilic attack on the iminium ion. The phenyl and allyl moieties can create a well-defined chiral pocket, effectively guiding the nucleophile to one side of the molecule.

Transition State Analysis and Stereochemical Determinants

The stereochemical outcome of proline-catalyzed reactions is determined by the relative energies of the diastereomeric transition states. researchgate.net Computational and experimental studies on proline catalysis have led to well-accepted models, such as the Houk-List model for aldol reactions, which rationalize the observed stereoselectivity. rsc.org

These models often invoke a chair-like transition state where the substituents adopt pseudo-equatorial positions to minimize steric strain. researchgate.net The carboxylic acid group of the proline catalyst is also crucial, as it can participate in hydrogen bonding, further stabilizing the transition state and directing the stereochemical course of the reaction. researchgate.net

For (S)-α-(3-phenyl-allyl)-proline, the 3-phenyl-allyl group is expected to occupy a pseudo-equatorial position in the transition state to minimize steric interactions. This fixed orientation would create a highly ordered transition state, leading to a significant energy difference between the competing diastereomeric pathways and thus high enantioselectivity. The interaction between the phenyl group of the substituent and the substrate through π-π stacking or other non-covalent interactions could also contribute to the stabilization of one transition state over another. nih.govresearchgate.net

Nucleophilic and Electrophilic Substitution Mechanisms in Proline Derivatives

The proline ring itself can undergo substitution reactions, allowing for the synthesis of a wide range of derivatives with tailored properties. organic-chemistry.orgnih.gov

Nucleophilic Substitution: The synthesis of 3- and 4-substituted prolines often involves nucleophilic substitution reactions. nih.gov For instance, a leaving group, such as a halogen or a sulfonate, can be introduced onto the proline ring, which is then displaced by a nucleophile. nih.gov These reactions can be stereospecific, proceeding via an SN2 mechanism, which leads to an inversion of configuration at the reaction center. This allows for the synthesis of both cis and trans substituted proline derivatives. acs.org

Electrophilic Substitution: While less common for the electron-rich pyrrolidine (B122466) ring, electrophilic substitution reactions can be achieved on activated proline derivatives. For example, the α-position to the carboxylate group can be functionalized. More commonly, electrophilic aromatic substitution can be performed on derivatives containing aromatic rings, such as the phenyl group in the 3-phenyl-allyl substituent of the title compound.

Table 2: Examples of Nucleophilic Substitution on Proline Derivatives

Proline PrecursorNucleophileProductStereochemistry
4-Tosyloxy-L-prolineSodium Azide (B81097)4-Azido-D-prolineInversion
4-Bromo-L-prolineThiophenol4-(Phenylthio)-D-prolineInversion
N-Boc-3-iodo-proline methyl esterOrganocuprateN-Boc-3-alkyl-proline methyl esterRetention (via organometallic intermediate)
4-Hydroxy-L-prolineDiethylaminosulfur trifluoride (DAST)4-Fluoro-D-prolineInversion

This table provides illustrative examples of nucleophilic substitution reactions on the proline scaffold.

Rearrangement Reactions and their Impact on Molecular Architecture

Proline scaffolds can be involved in or facilitate various rearrangement reactions, leading to complex molecular architectures. These rearrangements can be key steps in the synthesis of natural products and other complex organic molecules.

One example is the participation of proline derivatives in cascade reactions that involve rearrangements. For instance, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide involves a cascade of a [3+2]-cycloaddition, a ketenimine rearrangement, and an Alder-ene cyclization to afford highly functionalized proline derivatives. mdpi.com

The unique conformational constraints of the proline ring can also influence the outcome of rearrangements in molecules containing this scaffold. The rigid five-membered ring can direct the stereochemical course of sigmatropic rearrangements or influence the stability of intermediates in Wagner-Meerwein type rearrangements. The cis-trans isomerization of the amide bond involving the proline nitrogen is a well-known phenomenon that can have a profound impact on the three-dimensional structure of peptides and proteins, and can also influence the reactivity and pathways of rearrangement reactions in smaller molecules. wikipedia.orgsigmaaldrich.com

Computational and Theoretical Investigations of S α 3 Phenyl Allyl Proline Hcl Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the mechanisms of proline-catalyzed reactions, providing valuable insights into the origins of stereoselectivity. nih.govresearchgate.net While direct DFT studies on (S)-α-(3-phenyl-allyl)-proline-HCl are not extensively documented in publicly available literature, the principles derived from studies of similar proline derivatives can be applied to understand its behavior.

In a typical proline-catalyzed reaction, such as an aldol (B89426) or Mannich reaction, the proline catalyst forms an enamine intermediate with a carbonyl donor. nih.gov The stereochemical outcome of the reaction is then determined during the subsequent carbon-carbon bond formation with a carbonyl acceptor. DFT calculations are instrumental in locating the transition state structures for the different possible stereochemical pathways. researchgate.net By comparing the energies of these transition states, the preferred reaction pathway and the resulting stereoselectivity can be predicted.

Key factors influencing the selectivity in proline-catalyzed reactions that are often investigated using DFT include:

Hydrogen Bonding: The carboxylic acid group of proline can form hydrogen bonds that stabilize the transition state. The geometry of this hydrogen bonding network is critical in controlling the facial selectivity of the electrophilic attack. nih.gov

Steric Interactions: The substituents on the proline ring and the reactants can lead to steric hindrance, favoring one transition state over another. The bulky (3-phenyl-allyl) group at the α-position of (S)-α-(3-phenyl-allyl)-proline-HCl would be expected to play a significant role in directing the stereochemical outcome.

Ring Puckering: The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt different puckered conformations (e.g., "up" or "down"). DFT studies have shown that the ring pucker can influence the orientation of the substituents and, consequently, the stereoselectivity of the reaction. researchgate.net

A representative application of DFT is in the study of the proline-catalyzed aldol reaction between an aldehyde and a ketone. The calculations would typically explore the transition states leading to the syn and anti products, as well as the enantiomeric outcomes.

Table 1: Representative DFT-Calculated Energy Barriers for a Proline-Catalyzed Aldol Reaction

Transition State Relative Energy (kcal/mol) Predicted Major Product
TS-(R,R)-syn 12.5
TS-(S,S)-syn 15.0
TS-(R,S)-anti 10.0 (R,S)-anti
TS-(S,R)-anti 13.2

Note: These are hypothetical values to illustrate the type of data generated from DFT studies. The actual values would depend on the specific reactants and computational level of theory.

Quantum Chemical Modeling of Chiral Recognition Processes

Quantum chemical modeling is a powerful tool for understanding and predicting chiral recognition, which is the ability of a chiral molecule (the host) to differentiate between the enantiomers of another chiral molecule (the guest). Proline and its derivatives are often incorporated into synthetic receptors for the chiral recognition of various molecules, including amino acids and pharmaceuticals. rsc.org

The binding of a chiral guest to a chiral host, such as (S)-α-(3-phenyl-allyl)-proline-HCl, involves the formation of a diastereomeric complex. The stability of these complexes can be evaluated using quantum chemical methods. By calculating the binding energies of the two enantiomers of a guest molecule with the chiral host, the degree of chiral discrimination can be predicted.

These calculations typically involve:

Geometry Optimization: The structures of the diastereomeric complexes are fully optimized to find their lowest energy conformations.

Interaction Energy Calculation: The interaction energy between the host and the guest is calculated, often with corrections for basis set superposition error (BSSE).

Analysis of Intermolecular Interactions: The nature of the interactions responsible for chiral recognition, such as hydrogen bonds, π-π stacking, and steric repulsion, is analyzed.

For a system involving (S)-α-(3-phenyl-allyl)-proline-HCl as a chiral host, the phenyl group of the allyl substituent could participate in π-π stacking interactions with an aromatic guest molecule, contributing to the stability and selectivity of the complex.

Table 2: Hypothetical Interaction Energies for Chiral Recognition by (S)-α-(3-phenyl-allyl)-proline-HCl

Guest Enantiomer Host Interaction Energy (kcal/mol)
(R)-Guest (S)-Host -8.5
(S)-Guest (S)-Host -7.2

Note: These are illustrative values. A more negative interaction energy indicates a more stable complex.

Conformational Analysis of Proline Derivatives

The biological activity and catalytic performance of proline derivatives are highly dependent on their three-dimensional structure. researchgate.net Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. The cyclic nature of the proline ring restricts the backbone dihedral angle φ, but the ring itself is flexible and can exist in various puckered conformations. nih.gov Furthermore, the peptide bond preceding the proline residue can exist in either a cis or trans conformation. sigmaaldrich.com

For (S)-α-(3-phenyl-allyl)-proline-HCl, the presence of a bulky substituent at the α-carbon is expected to have a significant impact on its conformational preferences. Computational methods, such as ab initio calculations and DFT, can be used to explore the potential energy surface of the molecule and identify the low-energy conformers.

Key conformational features of proline derivatives that are investigated include:

Pyrrolidine Ring Puckering: The five-membered ring can adopt envelope or twist conformations, often described by a pseudorotation phase angle. The substituents on the ring influence the preferred pucker. nih.gov

Cis/Trans Isomerization of the X-Pro Bond: The energy difference between the cis and trans conformations of the peptide bond preceding proline is smaller than for other amino acids, leading to a significant population of the cis isomer in some cases. sigmaaldrich.com The α-substituent can influence this equilibrium.

Orientation of the α-Substituent: The (3-phenyl-allyl) group can adopt various orientations relative to the proline ring, which will affect its interaction with other molecules.

Table 3: Representative Conformational Preferences of an α-Substituted Proline Derivative

Conformer Dihedral Angle (φ, ψ) Ring Pucker Relative Energy (kcal/mol)
1 (-60°, 140°) Down 0.0
2 (-60°, -30°) Up 1.5
3 (-70°, 60°) Down 2.8

Note: These are representative values for a generic α-substituted proline. The specific values for (S)-α-(3-phenyl-allyl)-proline-HCl would require specific calculations.

Molecular Dynamics Simulations and Theoretical Prediction of Reactivity

While quantum chemical methods provide detailed information about the electronic structure and energetics of molecules, they are often computationally expensive for studying the dynamic behavior of large systems over long timescales. Molecular dynamics (MD) simulations, which use classical mechanics to model the motion of atoms and molecules, are well-suited for this purpose. nih.gov

MD simulations can be used to study various aspects of (S)-α-(3-phenyl-allyl)-proline-HCl systems, including:

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule in solution, providing insights into the flexibility of the proline ring and the side chain. researchgate.netunimi.it

Solvation Effects: The interaction of the molecule with the solvent can be explicitly modeled in MD simulations, which is crucial for understanding its behavior in a realistic environment.

Enzyme-Substrate Interactions: If the proline derivative is an inhibitor or a substrate of an enzyme, MD simulations can be used to study the binding process and the interactions within the active site.

Prediction of Reactivity: By combining MD simulations with quantum mechanics (QM/MM methods), it is possible to model chemical reactions in complex environments. This approach can be used to predict the reactivity and selectivity of (S)-α-(3-phenyl-allyl)-proline-HCl as a catalyst or reactant.

For example, an MD simulation of (S)-α-(3-phenyl-allyl)-proline-HCl in water could reveal the preferred hydration sites and the influence of the solvent on its conformational equilibrium.

Table 4: Representative Data from a Molecular Dynamics Simulation of a Proline Derivative in Water

Property Value
Average Number of Water Molecules in the First Solvation Shell 15.3
Residence Time of Water Molecules around the Carboxylate Group 5.2 ps
Percentage of cis Conformation (for an N-acylated derivative) 12%

Note: These are illustrative values to demonstrate the type of information that can be obtained from MD simulations.

Derivatization Strategies for S α 3 Phenyl Allyl Proline Hcl

Chemical Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of proline and its derivatives is a key structural feature that imparts conformational rigidity. nih.govyoutube.com Its modification can significantly influence the molecule's shape and biological interactions. While proline itself is a cyclic amino acid, its five-membered ring is not aromatic and can undergo various chemical transformations typical of saturated heterocycles. nih.govyoutube.com

Key strategies for modifying the pyrrolidine ring include:

Hydroxylation: Introducing hydroxyl groups at the C-3 or C-4 positions is a common strategy, creating hydroxyproline (B1673980) analogs. sigmaaldrich.com These modifications can impact cis-trans isomerization of the amide bond when the proline derivative is part of a peptide chain. acs.org

C-H Functionalization: Direct functionalization of unactivated C(sp³)–H bonds represents an efficient method for introducing new substituents. Palladium-catalyzed C-H arylation at the 3-position of proline amides has been shown to produce cis-2,3-disubstituted pyrrolidines stereospecifically. acs.org This allows for the installation of various aryl and heteroaryl groups.

Alkylation: The carbon atoms of the pyrrolidine ring can be alkylated, often starting from derivatives like 4-oxoproline to direct the regioselectivity of the reaction. nih.gov

Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties and conformational preferences of the pyrrolidine ring. rsc.org Deoxyfluorinating reagents can be used on proline-derived α-hydroxyphosphonates to yield fluorinated piperidine (B6355638) and pyrrolidine derivatives. rsc.org

Table 1: Summary of Pyrrolidine Ring Modification Strategies
Modification StrategyPosition(s)Typical Reagents/MethodsResulting StructureReference
C-H ArylationC-3Palladium catalyst, Aryl iodides, Amide directing group3-Aryl-pyrrolidine derivative acs.org
HydroxylationC-3, C-4Post-translational modification or synthesis from hydroxyproline3- or 4-Hydroxy-pyrrolidine derivative sigmaaldrich.com
AlkylationC-3Alkylation of enamines derived from 4-oxoproline3-Alkyl-pyrrolidine derivative nih.gov
DeoxyfluorinationMultipleDAST, Deoxofluor on prolinol derivativesFluorinated pyrrolidine/piperidine derivatives rsc.org

Functionalization of the α-Alkyl Chain (3-phenyl-allyl moiety)

The α-alkyl chain, specifically the 3-phenyl-allyl group, offers distinct sites for chemical modification: the carbon-carbon double bond and the phenyl ring. The allyl group is a versatile functional handle for a variety of chemical transformations.

Reactions involving the allyl double bond:

Reduction: The double bond can be hydrogenated using catalysts like palladium on carbon (Pd/C) to yield the saturated (S)-α-(3-phenyl-propyl)-proline derivative.

Oxidation: The alkene can be oxidized to form an epoxide or dihydroxylated to produce a diol. These reactions introduce new stereocenters and polar functional groups.

Addition Reactions: The double bond can undergo various addition reactions, including halogenation, hydrohalogenation, and Michael additions, allowing for the introduction of a wide range of functional groups.

Cross-Metathesis: Olefin metathesis provides a powerful tool for carbon-carbon bond formation, enabling the connection of the allyl group to other molecules containing a terminal alkene. nih.gov

Reactions involving the phenyl ring:

Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution (ortho, meta, para) can be directed by existing substituents on the ring or controlled by reaction conditions.

These modifications allow for the systematic alteration of the chain's length, polarity, and steric bulk, which can be used to probe interactions with biological targets.

Table 2: Functionalization Strategies for the 3-Phenyl-allyl Moiety
Target SiteReaction TypePotential ReagentsProduct FeatureReference
Allyl C=C BondHydrogenationH₂, Pd/CSaturated alkyl chain
Allyl C=C BondDihydroxylationOsO₄, NMODiol
Allyl C=C BondCross-MetathesisGrubbs' catalyst, another alkeneElongated/modified side chain nih.gov
Phenyl RingNitrationHNO₃, H₂SO₄Nitro-phenyl group
Phenyl RingHalogenationBr₂, FeBr₃Bromo-phenyl group

Strategies for Side-Chain Modification and Conjugation

Conjugation strategies utilize the existing functional groups of (S)-α-(3-phenyl-allyl)-proline—the secondary amine and the carboxylic acid—to attach other molecules, such as peptides, fluorescent labels, or polymers. The allyl group also serves as a point for bioorthogonal conjugation. nih.gov

N-Terminus Modification: The secondary amine of the pyrrolidine ring can be acylated to form amides or reductively aminated to form tertiary amines. In the context of peptides, this position is referred to as the N-terminus. Oxidative coupling reactions can be used to modify N-terminal proline residues. For example, phenols can be enzymatically oxidized to reactive o-quinone intermediates, which then couple with the N-terminal proline. berkeley.eduresearchgate.netchemrxiv.org

C-Terminus Modification: The carboxylic acid group is readily activated for amide bond formation, allowing the molecule to be coupled to amines, including amino acids or peptides. Reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) or HATU are commonly used for this purpose. researchgate.net

Allyl Group Conjugation: The allyl group is a precursor for various bioorthogonal reactions. For instance, it can be converted into an azide (B81097) or alkyne for use in "click chemistry" (e.g., azide-alkyne cycloaddition). nih.gov The allyloxycarbonyl (Alloc) group is a well-known protecting group in peptide synthesis that can be selectively removed using palladium catalysts, freeing a functional group for further modification. researchgate.netgoogle.com This principle can be adapted for conjugation purposes.

These strategies are fundamental in chemical biology and medicinal chemistry for creating complex bioconjugates and probes for studying biological systems. rsc.org

Synthesis of Hybrid Molecules Incorporating (S)-α-(3-Phenyl-allyl)-proline Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores or structural motifs from different bioactive compounds into a single new molecule. mdpi.com The goal is to create a hybrid compound with an improved activity profile or a novel mechanism of action. The rigid, chiral scaffold of (S)-α-(3-phenyl-allyl)-proline makes it an attractive building block for this approach. nih.gov

Proline and its derivatives are frequently used as scaffolds in the synthesis of peptidomimetics and hybrid molecules. acs.orgnih.gov The constrained conformation of the pyrrolidine ring can help to pre-organize the appended pharmacophores in a specific spatial orientation, which can be beneficial for binding to a biological target.

Examples of proline-based hybridization strategies include:

Linking to Other Heterocycles: The proline scaffold can be covalently linked to other heterocyclic systems known for their biological activity, such as quinolinediones or naphthoquinones. mdpi.com

Incorporation into Peptidomimetics: Proline analogs are used to create peptidomimetics with enhanced stability and specific conformations. For example, a proline surrogate was used to design new analogues of the neuropeptide Glypromate. nih.gov

As a Chiral Building Block: The inherent chirality of the (S)-proline derivative can be used to control the stereochemistry in the synthesis of complex molecules.

The synthesis of such hybrids typically involves multi-step sequences where the (S)-α-(3-phenyl-allyl)-proline core is assembled and then elaborated by attaching other molecular fragments through the functional handles described in the previous sections. mdpi.com

Applications of S α 3 Phenyl Allyl Proline Hcl and Its Derivatives in Organic Synthesis

Asymmetric Organocatalysis with Modified Proline Scaffolds

(S)-α-(3-Phenyl-allyl)-proline-HCl and its related derivatives are a class of chiral organocatalysts that have garnered significant attention in asymmetric synthesis. libretexts.org These modified proline scaffolds leverage the fundamental catalytic properties of the proline ring while introducing steric and electronic modifications through the α-substituent. organic-chemistry.org The secondary amine of the proline core enables the formation of key catalytic intermediates, such as enamines and iminium ions, with carbonyl compounds. numberanalytics.comwikipedia.org This activation mode is central to their function in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. illinois.edumdpi.com The presence of the bulky (3-phenyl-allyl) group at the α-position creates a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the electrophile, which is the basis for the high enantioselectivity observed in these reactions. organic-chemistry.orgwikipedia.org

The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl moieties. numberanalytics.comlongdom.org Proline and its derivatives have been established as effective catalysts for these transformations. wikipedia.orgpnas.orgresearchgate.net They operate through an enamine-based mechanism where the catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. wikipedia.orgpnas.orgacs.org This intermediate then attacks an aldehyde acceptor, with the catalyst's chiral scaffold directing the stereochemical outcome. wikipedia.orgnih.gov

Derivatives of (S)-α-(3-phenyl-allyl)-proline follow this general mechanism. The bulky α-substituent plays a critical role in establishing the stereoselectivity of the carbon-carbon bond formation. acs.org By creating a sterically demanding environment around the reactive enamine, the catalyst dictates the facial selectivity of the addition to the aldehyde, leading to high enantiomeric excess in the aldol product. nih.gov Research into various proline-based catalysts has shown that modifications to the proline ring significantly influence catalyst performance, including yield and stereoselectivity. nih.govrsc.org

Below is a table showing representative results for proline-derivative catalyzed aldol reactions between cyclohexanone (B45756) and various aromatic aldehydes, illustrating the typical efficiency of this class of catalysts.

Data is illustrative of typical results for proline-dipeptide catalysts under optimized, solvent-free conditions and may not represent reactions catalyzed specifically by (S)-α-(3-Phenyl-allyl)-proline-HCl. nih.gov

The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and amino alcohols. nih.govnih.gov Organocatalysis with proline and its derivatives has become a central strategy for effecting these transformations with high stereocontrol. libretexts.org20.210.105 The reaction mechanism is analogous to the aldol reaction, involving the formation of an enamine from a ketone and the catalyst, which then adds to an imine electrophile. libretexts.orgorgsyn.org

(S)-α-(3-Phenyl-allyl)-proline-HCl and related structures serve as highly effective catalysts in this context. The stereochemical outcome is largely governed by the transition state assembly, where the α-substituent on the proline ring directs the nucleophilic attack of the enamine onto one of the prochiral faces of the imine. libretexts.orgillinois.edu This steric guidance is crucial for achieving high diastereo- and enantioselectivity. nih.gov The development of various proline derivatives has been shown to improve upon the limitations of proline itself, offering better solubility, lower catalyst loadings, and superior results across a range of substrates. organic-chemistry.orgacs.org For example, proline-catalyzed three-component Mannich reactions involving a ketone, an aldehyde, and an amine have been developed to produce β-amino carbonyl compounds with excellent selectivity. nih.gov

The following table summarizes results for the asymmetric Mannich reaction between various aldehydes and N-PMP-protected α-imino ethyl glyoxylate, catalyzed by proline derivatives, showcasing the high levels of stereocontrol achievable.

Data is illustrative for proline-catalyzed Mannich reactions and demonstrates the general effectiveness of this catalyst class. researchgate.net

The asymmetric Michael or conjugate addition is a key C-C bond-forming reaction that creates 1,5-dicarbonyl compounds or their synthetic equivalents. niscpr.res.inbeilstein-journals.orglibretexts.org Proline and its derivatives catalyze these reactions by forming a nucleophilic enamine with a donor ketone or aldehyde, which then adds to an α,β-unsaturated acceptor like a nitroalkene or an enone. niscpr.res.inmdpi.com

The steric bulk of the (S)-α-(3-phenyl-allyl) group is instrumental in controlling the stereochemistry of the addition. It effectively blocks one face of the enamine, forcing the Michael acceptor to approach from the less hindered side, thus ensuring high enantioselectivity in the formation of the new stereocenter. mdpi.com Proline-derived catalysts have been successfully applied to the conjugate addition of various ketones and aldehydes to nitroolefins and other acceptors, providing the corresponding adducts in high yields and with excellent stereocontrol. mdpi.comacs.org

The table below presents data on the asymmetric Michael addition of cyclohexanone to various trans-β-nitroolefins, catalyzed by L-proline-derived bifunctional organocatalysts, which highlights the efficacy of such systems.

Data is representative of results obtained with advanced L-proline derived bifunctional catalysts. acs.org

The utility of (S)-α-(3-phenyl-allyl)-proline derivatives extends to other important asymmetric transformations. These include α-functionalization reactions such as α-amination and α-oxidation, which introduce nitrogen and oxygen functionalities, respectively, at the α-position of a carbonyl compound. nih.govthieme-connect.com In these reactions, the proline derivative again forms an enamine intermediate, which then reacts with an electrophilic nitrogen or oxygen source, such as an azodicarboxylate or nitrosobenzene. nih.govnih.gov The chiral catalyst ensures that the new C-N or C-O bond is formed with a high degree of enantioselectivity. nih.govresearchgate.net Proline-catalyzed α-aminations of both aldehydes and ketones have been developed, providing direct access to chiral α-amino carbonyl compounds, which are valuable synthetic intermediates. thieme-connect.comnih.gov

Utilization as Chiral Building Blocks in Natural Product Synthesis

Beyond its catalytic applications, the rigid pyrrolidine (B122466) scaffold of (S)-α-(3-phenyl-allyl)-proline-HCl makes it a valuable chiral synthon for the synthesis of complex natural products. rsc.org Proline and its functionalized derivatives are integral components of numerous natural products, including a wide range of alkaloids like pyrrolidines, pyrrolizidines, and indolizidines. rsc.orgmdpi.com The inherent stereochemistry of the proline ring can be used to control the stereochemical outcome of subsequent synthetic steps. The (3-phenyl-allyl) side chain offers a site for further chemical modification, allowing for its elaboration into more complex structural motifs required for the target natural product. mdpi.com The use of such highly functionalized proline derivatives provides an efficient pathway to enantiomerically pure and structurally complex molecules. researchgate.net

Design and Synthesis of Conformationally Restricted Peptides and Peptidomimetics

Incorporating non-proteinogenic amino acids like (S)-α-(3-phenyl-allyl)-proline into peptide sequences is a well-established strategy for creating peptides with constrained conformations. nih.gov The peptide bond involving the nitrogen of a proline residue can exist in both cis and trans conformations, a unique property that influences peptide folding. mdpi.com The introduction of a bulky α-substituent, such as the (3-phenyl-allyl) group, imposes significant steric hindrance that can favor one conformation over the other and restrict the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. nih.gov This conformational restriction can stabilize specific secondary structures, such as β-turns, which are often critical for a peptide's biological activity and receptor binding affinity. By strategically placing these modified proline residues, chemists can design peptidomimetics with enhanced metabolic stability and improved pharmacological profiles. nih.govmdpi.com

In Vitro Mechanistic Studies of Biological Activity of (S)-α-(3-Phenyl-allyl)-proline-HCl and its Derivatives

The biological activity of proline analogs, including (S)-α-(3-phenyl-allyl)-proline-HCl, is often rooted in their ability to interact with enzymes that utilize natural proline as a substrate. These interactions can lead to the modulation of various cellular pathways. In vitro studies are crucial for elucidating the specific molecular mechanisms underlying these biological effects.

Mechanistic Enzyme Inhibition Studies

Proline derivatives are a well-established class of enzyme inhibitors, with proline dehydrogenase (PRODH) being a primary target. aacrjournals.orgnih.gov PRODH is a mitochondrial enzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C). frontiersin.orgnih.gov This process is vital for cellular metabolism, particularly in cancer cells, making PRODH an attractive target for therapeutic intervention. aacrjournals.orgresearchgate.net

The inhibitory mechanism of proline analogs can be broadly categorized as either reversible (competitive) or irreversible (suicide) inhibition. aacrjournals.org Competitive inhibitors, such as the well-characterized (S)-(-)-tetrahydro-2-furoic acid, bind non-covalently to the enzyme's active site, competing with the natural substrate, L-proline. umsystem.edu In contrast, irreversible inhibitors, like N-propargylglycine, form a covalent bond with the enzyme, leading to its permanent inactivation. nih.gov

While specific mechanistic studies on (S)-α-(3-phenyl-allyl)-proline-HCl are not extensively documented in publicly available literature, its structural features suggest a potential role as a competitive inhibitor of PRODH. The pyrrolidine ring is fundamental for recognition by the enzyme's active site, while the α-substituent, in this case, the 3-phenyl-allyl group, likely influences the binding affinity and specificity. The bulky and hydrophobic nature of the 3-phenyl-allyl group could facilitate strong interactions within the active site of PRODH, potentially leading to potent inhibition.

The table below summarizes the types of inhibition observed with different proline analogues targeting PRODH.

Inhibitor ClassExampleMechanism of ActionReference
Competitive (S)-(-)-Tetrahydro-2-furoic acidReversibly binds to the active site of PRODH, competing with L-proline. umsystem.edu
Irreversible (Suicide) N-propargylglycineForms a covalent adduct with the FAD cofactor of PRODH, leading to permanent inactivation. nih.gov
Potential Competitive (S)-α-(3-Phenyl-allyl)-proline-HClThe pyrrolidine core mimics proline, while the Cα-substituent may enhance binding affinity within the active site.Inferred

Cellular Pathway Modulation at a Mechanistic Level

The inhibition of enzymes like PRODH by proline derivatives can have significant downstream effects on various cellular signaling pathways. Proline metabolism is intricately linked to cellular processes such as apoptosis, autophagy, and responses to oxidative stress. frontiersin.orgnih.govresearchgate.net

One of the key consequences of PRODH activity is the production of reactive oxygen species (ROS). frontiersin.orgnih.gov While high levels of ROS can induce apoptosis, a certain level is necessary for normal cellular signaling. By inhibiting PRODH, compounds like (S)-α-(3-phenyl-allyl)-proline-HCl could potentially modulate intracellular ROS levels, thereby influencing cell fate decisions. For instance, PRODH-mediated ROS generation has been implicated in p53-induced apoptosis. nih.gov Inhibition of PRODH could therefore interfere with this pro-apoptotic pathway.

Furthermore, proline metabolism is connected to the hypoxia-inducible factor (HIF) signaling pathway. nju.edu.cnplos.org Prolyl hydroxylases (PHDs), which are key regulators of HIF-1α stability, can be inhibited by proline analogs. plos.org This inhibition leads to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes involved in processes like angiogenesis and glycolysis. nju.edu.cn While the direct effect of (S)-α-(3-phenyl-allyl)-proline-HCl on PHDs has not been reported, it represents a plausible mechanism for cellular pathway modulation.

The table below outlines key cellular pathways that can be modulated by proline analogs and the potential mechanistic basis for this modulation.

Cellular PathwayKey Enzyme TargetMechanistic Consequence of InhibitionPotential Downstream EffectsReference
Apoptosis Proline Dehydrogenase (PRODH)Altered production of reactive oxygen species (ROS).Interference with p53-mediated apoptosis. nih.govnih.gov
Autophagy Proline Dehydrogenase (PRODH)Disruption of metabolic homeostasis and cellular stress responses.Modulation of cancer cell survival under stress. frontiersin.org
HIF Signaling Prolyl Hydroxylases (PHDs)Stabilization of HIF-1α.Activation of genes involved in angiogenesis and glycolysis. nju.edu.cnplos.org
Akt/FoxO3a Signaling Proline Dehydrogenase (PRODH)PRODH is required for proline-mediated activation of Akt.Attenuation of cell survival signals during oxidative stress. nih.gov

Ligand Design for Metal-Catalyzed Asymmetric Reactions

Proline and its derivatives are highly valued as chiral ligands in metal-catalyzed asymmetric synthesis. researchgate.netorganic-chemistry.org The rigid pyrrolidine scaffold provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The design of new proline-based ligands often involves modification at various positions of the pyrrolidine ring to fine-tune their steric and electronic properties.

The compound (S)-α-(3-phenyl-allyl)-proline-HCl, with its substitution at the α-carbon, is a prime example of a Cα-substituted proline derivative that can serve as a chiral ligand. The introduction of the 3-phenyl-allyl group at the α-position creates a sterically demanding environment around the metal center to which it coordinates. This steric bulk can effectively block one face of the substrate, leading to high enantioselectivity in the catalyzed reaction.

The synthesis of such Cα-substituted proline derivatives often involves the stereoselective alkylation of a proline enolate or related intermediates. researchgate.netacs.org The ability to introduce a wide variety of substituents at the α-position allows for the creation of a library of ligands with diverse properties, suitable for a range of asymmetric transformations. nih.govresearchgate.net

These ligands are typically used in conjunction with a metal precursor to form the active catalyst in situ. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the carboxylate group can act as a bidentate ligand, chelating to the metal center. This chelation further rigidifies the catalyst structure, enhancing its stereodirecting ability.

The table below presents examples of asymmetric reactions where Cα-substituted proline derivatives could potentially be employed as ligands, along with the rationale for their use.

Asymmetric ReactionMetal CatalystRole of the (S)-α-(3-Phenyl-allyl)-proline LigandPotential Advantage
Asymmetric Allylic Alkylation Palladium (Pd)The bulky Cα-substituent can create a chiral pocket around the Pd center, directing the nucleophilic attack to one face of the allyl substrate.High enantioselectivity in the formation of C-C bonds.
Asymmetric Aldol Reaction Zinc (Zn), Copper (Cu)The ligand can form a chiral Lewis acid complex that activates the aldehyde and controls the facial selectivity of the enolate attack.Access to chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.
Asymmetric Michael Addition Rhodium (Rh), Copper (Cu)The chiral environment provided by the ligand can control the conjugate addition of a nucleophile to an α,β-unsaturated compound.Enantioselective formation of 1,5-dicarbonyl compounds and their derivatives.
Asymmetric Hydrogenation Ruthenium (Ru), Iridium (Ir)The ligand can create a chiral coordination sphere that dictates the stereochemistry of hydrogen addition to a prochiral olefin or ketone.Production of enantiomerically enriched alkanes, alcohols, and amines.

Advanced Analytical Methodologies for Chiral Proline Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information on the molecular structure, connectivity, and composition of a compound. For a molecule like (S)-alpha-(3-phenyl-allyl)-proline-HCl, a combination of high-resolution NMR, FTIR, and mass spectrometry is essential for unambiguous identification.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be critical for the characterization of this compound.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their connectivity. For the target molecule, one would expect to see distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the allyl group, the protons on the proline ring, and the exchangeable protons of the carboxylic acid and the amine hydrochloride. The coupling patterns (splitting) between adjacent protons would be used to confirm the connectivity of the phenyl-allyl side chain and its attachment to the alpha-carbon of the proline ring.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would help identify the carbonyl carbon of the carboxylic acid, the aromatic carbons, the olefinic carbons of the allyl group, and the aliphatic carbons of the proline ring.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the complete structural framework of the molecule. For instance, an HMBC experiment would show correlations between the protons of the allyl group and the alpha-carbon and carbonyl carbon of the proline core, unequivocally establishing the substitution pattern.

Studies on other substituted prolines demonstrate that NMR is crucial for confirming stereochemistry and analyzing conformational isomers (cis/trans amide bond), which is a characteristic feature of proline residues. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While FTIR cannot distinguish between enantiomers, it can differentiate between racemic and enantiopure crystalline forms due to differences in crystal lattice symmetry. thermofisher.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Based on general knowledge of amino acid and hydrochloride salt spectra, the following peaks would be anticipated researchgate.netacs.orgresearchgate.net:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Indicates the presence of the carboxylic acid group, often overlapping with N-H stretches.
N-H Stretch (Amine Salt)3200-2800 (broad)Characteristic of the secondary amine hydrochloride (R₂NH₂⁺).
C-H Stretch (Aromatic/Vinylic)3100-3000Corresponds to the C-H bonds of the phenyl ring and the allyl double bond.
C-H Stretch (Aliphatic)3000-2850Corresponds to the C-H bonds of the proline ring and allyl side chain.
C=O Stretch (Carboxylic Acid)~1730-1700A strong absorption band indicating the carbonyl group.
C=C Stretch (Aromatic/Alkene)~1600-1450Multiple bands corresponding to the phenyl ring and the allyl double bond.
N-H Bend (Amine Salt)~1600-1500Bending vibration for the secondary amine salt.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. Using a technique like Electrospray Ionization (ESI), the molecule would be ionized, typically forming the [M+H]⁺ ion (protonated molecule) or other adducts.

For this compound (C₁₄H₁₈ClNO₂), the analysis would focus on the free base (C₁₄H₁₇NO₂) after loss of HCl. HRMS would measure the mass-to-charge ratio (m/z) of the protonated molecule [C₁₄H₁₇NO₂ + H]⁺ with very high precision.

Ion FormulaCalculated Exact MassObserved Mass (Hypothetical)
[C₁₄H₁₈NO₂]⁺232.1332~232.133

The experimentally determined mass would be compared to the calculated mass for the proposed formula. A match within a few parts per million (ppm) provides strong evidence for the correct elemental composition. Tandem mass spectrometry (MS/MS) could further be used to fragment the parent ion, providing structural information that corroborates the proposed connectivity. americanlaboratory.com

Chiral Separation and Enantiomeric Excess Determination Techniques

For a chiral compound, verifying its enantiomeric purity is as important as confirming its chemical structure. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating enantiomers. researchgate.netresearchgate.net The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies, leading to different retention times and thus, separation.

For α-substituted proline derivatives, polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely and successfully used. researchgate.net These phases, often derived from cellulose (B213188) or amylose (B160209) with carbamate (B1207046) derivatives, offer a broad range of applicability.

A typical method development strategy for separating the enantiomers of this compound would involve:

Column Selection: Screening various polysaccharide-based CSPs like Chiralpak IA, IB, IC, AD, etc.

Mobile Phase Optimization: Testing different mobile phase systems. Common modes include normal phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile). Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds are often used to improve peak shape and resolution. researchgate.net

Detection: UV detection would be suitable due to the presence of the phenyl chromophore in the molecule.

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and often complementary technique to HPLC for chiral separations. gimitec.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol.

Advantages of SFC over HPLC include:

Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss of resolution.

Greener Method: The primary use of CO₂, a non-toxic and environmentally benign solvent, reduces organic solvent consumption.

Orthogonal Selectivity: SFC can sometimes provide better separation for compounds that are difficult to resolve by HPLC.

Studies comparing HPLC and SFC for the separation of proline derivatives have shown that SFC can achieve better resolution and shorter run times in certain cases. rsc.org The same polysaccharide-based CSPs used in HPLC are typically employed in SFC. The chiral recognition mechanism in SFC is influenced by factors like the percentage of the alcohol modifier and the column temperature. rsc.org For a compound like this compound, SFC would be an excellent technique for both analytical-scale ee determination and preparative-scale separation of the enantiomers.

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. This technique is particularly powerful for complex chiral molecules such as proline derivatives, where the spatial arrangement of substituents around the chiral carbon atom dictates the molecule's biological activity and chemical properties.

The application of single-crystal X-ray diffraction to a suitable crystal of a chiral compound allows for the direct visualization of the atomic arrangement in the solid state. For this compound, this method would definitively confirm the (S)-configuration at the α-carbon, which is substituted with both the pyrrolidine (B122466) ring and the 3-phenyl-allyl group.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. This diffraction data is then processed using complex mathematical algorithms, typically Fourier transforms, to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete 3D model of the molecule is constructed.

A critical aspect of determining the absolute configuration for a chiral molecule like this compound, which contains only light atoms (C, H, N, O, Cl), is the phenomenon of anomalous dispersion. When using an X-ray wavelength near the absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of diffraction spots that are related by mirror symmetry (Bijvoet pairs). By carefully measuring and analyzing these differences, the absolute configuration can be unambiguously assigned. The Flack parameter is a commonly used value in crystallography to provide a reliable indication of the correctness of the assigned absolute configuration; a value close to zero for a given configuration confirms its correctness.

While specific, detailed research findings from a dedicated X-ray crystallographic study of this compound are not widely available in published literature, the table below illustrates the typical crystallographic data that would be obtained from such an analysis. This data provides a comprehensive description of the crystal's structure and the molecule's geometry.

Parameter Description Typical Data Obtained
Chemical Formula Represents the elemental composition of the compound.C₁₄H₁₈ClNO₂
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.267.75 g/mol
Crystal System One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.e.g., Orthorhombic
Space Group A more detailed description of the crystal's symmetry, including translational symmetry elements.e.g., P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). These define the size and shape of the repeating unit of the crystal lattice.a = [value] Å, b = [value] Å, c = [value] Åα = 90°, β = 90°, γ = 90°
Volume (V) The volume of the unit cell, calculated from the unit cell dimensions.[value] ų
Z The number of molecules per unit cell.[value]
Calculated Density (ρ) The density of the crystal as calculated from the formula weight, Z, and unit cell volume.[value] g/cm³
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.[value]
Flack Parameter A parameter used to determine the absolute configuration of a chiral crystal structure. A value near 0 indicates the correct absolute configuration has been determined.[value]

The determination of the crystal structure of this compound would not only confirm its absolute stereochemistry but also provide valuable insights into its conformational preferences and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is crucial for understanding its physical properties and potential interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for (S)-alpha-(3-phenyl-allyl)-proline-HCl, and how do reaction conditions influence yield and purity?

The synthesis typically involves introducing a 3-phenyl-allyl group to the α-position of proline via substitution reactions. Alkaline conditions with 3-phenyl-allyl halides are common, but palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) may enhance regioselectivity . Yield and purity depend on solvent choice (e.g., DMF for polar aprotic conditions), temperature control (20–60°C), and purification methods (e.g., recrystallization or chromatography). The hydrochloride salt form improves stability and solubility, requiring careful pH adjustment during final isolation .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

Chiral purity is critical for biological activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polar solvents (hexane/isopropanol) to resolve enantiomers. Complementary techniques include optical rotation measurements and X-ray crystallography for absolute configuration confirmation. NMR spectroscopy (e.g., NOESY) can also probe spatial arrangements of the allyl and phenyl groups .

Q. What analytical methods are suitable for characterizing this compound’s physicochemical properties?

  • Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm.
  • Solubility: Perform shake-flask studies in buffers (pH 1–7.4) and logP measurements via octanol-water partitioning.
  • Stability: Accelerated stability testing (40°C/75% RH) monitored by HPLC to assess degradation pathways (e.g., hydrolysis of the allyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted bioactivity (based on structure) and experimental results?

The compound’s aromatic allyl group suggests potential for protein binding (e.g., enzyme inhibition), but limited biological data exist . To address discrepancies:

  • Perform molecular docking simulations (e.g., AutoDock Vina) targeting proline-rich domains (e.g., SH3 or WW domains).
  • Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Use in vitro assays (e.g., enzymatic inhibition or cell-based uptake studies) to correlate structural features with activity .

Q. What experimental design considerations are critical for studying this compound’s role in peptide synthesis?

As a proline derivative, it may disrupt peptide secondary structures (e.g., helices or β-turns):

  • Incorporate into model peptides (e.g., Gly-Pro-X repeats) via solid-phase synthesis.
  • Analyze conformational effects using circular dichroism (CD) or 2D NMR .
  • Compare with Boc-protected analogs (e.g., Boc-(S)-alpha-(3-phenyl-allyl)-proline) to evaluate protecting group impacts on reactivity .

Q. How can side reactions during allyl group functionalization be minimized?

The allyl moiety is prone to oxidation or unintended cyclization. Mitigation strategies:

  • Use inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) during synthesis.
  • Optimize catalysts (e.g., Pd²⁺ for cross-coupling) to suppress β-hydride elimination.
  • Monitor reaction progress in real-time with LC-MS to identify intermediates .

Methodological Challenges

Q. What approaches are recommended for ensuring batch-to-batch consistency in large-scale synthesis?

  • Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like temperature and stirring rate.
  • Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring.
  • Conduct accelerated stability studies to establish shelf-life and storage conditions (e.g., -20°C under desiccation) .

Q. How should researchers address discrepancies in chiral purity assessments between HPLC and NMR?

  • Cross-validate with multiple chiral columns (e.g., Chiralcel® OD-H vs. Chiralpak® AS-H).
  • Employ Mosher’s method (derivatization with chiral auxiliaries) for NMR-based stereochemical analysis.
  • If contradictions persist, use vibrational circular dichroism (VCD) for unambiguous confirmation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

  • Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity.
  • Apply machine learning models (e.g., random forests) trained on proline-derivative libraries to predict optimal modifications .

Q. How can researchers reconcile low in vitro activity with computational docking predictions?

  • Reassess target selection (e.g., off-target effects) using phylogenetic analysis of protein homologs.
  • Evaluate cellular permeability via Caco-2 assays or PAMPA .
  • Consider prodrug strategies to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.